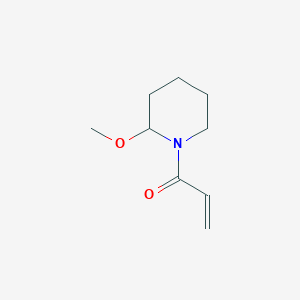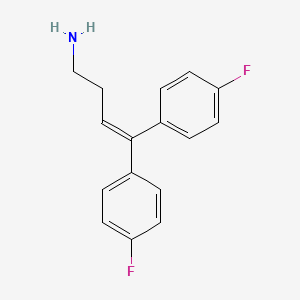![molecular formula C14H18ClNO3S2 B14349247 2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride CAS No. 92133-65-8](/img/structure/B14349247.png)
2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride is an organic compound that features a piperidine ring, a sulfonyl group, and a propanoyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride typically involves multiple steps. One common route starts with the sulfonylation of 4-mercaptophenyl piperidine using sulfonyl chloride under basic conditions. The resulting sulfonylated intermediate is then reacted with propanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially forming sulfoxides or sulfones.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide, while oxidation could produce a sulfone.
Wissenschaftliche Forschungsanwendungen
2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and propanoyl chloride groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Piperidine-1-sulfonyl)phenyl chloride
- 2-(Phenylsulfanyl)propanoyl chloride
- 4-(Piperidine-1-sulfonyl)benzoic acid
Uniqueness
2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both a sulfonyl group and a propanoyl chloride moiety allows for diverse chemical transformations and interactions with biological targets.
Eigenschaften
CAS-Nummer |
92133-65-8 |
|---|---|
Molekularformel |
C14H18ClNO3S2 |
Molekulargewicht |
347.9 g/mol |
IUPAC-Name |
2-(4-piperidin-1-ylsulfonylphenyl)sulfanylpropanoyl chloride |
InChI |
InChI=1S/C14H18ClNO3S2/c1-11(14(15)17)20-12-5-7-13(8-6-12)21(18,19)16-9-3-2-4-10-16/h5-8,11H,2-4,9-10H2,1H3 |
InChI-Schlüssel |
MGZJDEJYKILFRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)Cl)SC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(10-Bromodecyl)oxy]naphthalene](/img/structure/B14349168.png)
![N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14349170.png)
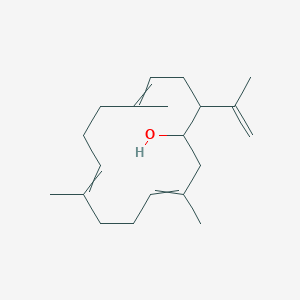
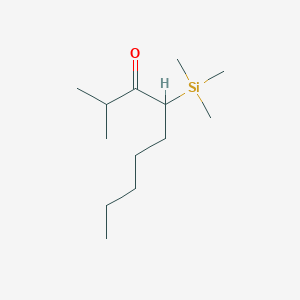
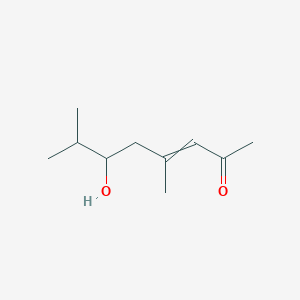
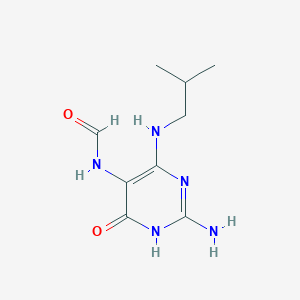
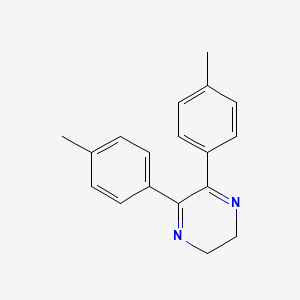

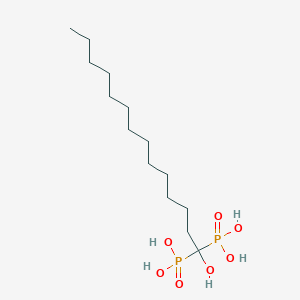
![S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate](/img/structure/B14349229.png)
![1H-4lambda~5~-[1,4,2,3]Diazadiphospholo[2,3-b][1,4,2,3]diazadiphosphole-2,4,6(3H,5H,7H)-trione](/img/structure/B14349235.png)
